molecular formula C16H14N2OS2 B15210005 3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one

3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B15210005
M. Wt: 314.4 g/mol
InChI Key: JJONPUGLJMZRDP-ZROIWOOFSA-N
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Description

3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 6-methylquinoline-2-carbaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various alkyl or aryl substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored as a candidate for drug development due to its potential pharmacological activities.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes, while the thiazolidinone core may inhibit specific enzymes or receptors involved in microbial or viral replication.

Comparison with Similar Compounds

Similar Compounds

    Quinolines: Compounds with a quinoline core, such as chloroquine and quinine, known for their antimalarial properties.

    Thiazolidinones: Compounds with a thiazolidinone core, such as pioglitazone, used in the treatment of diabetes.

Uniqueness

3-Ethyl-5-((6-methylquinolin-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to the combination of the quinoline and thiazolidinone moieties, which may confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H14N2OS2

Molecular Weight

314.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(6-methylquinolin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14N2OS2/c1-3-18-15(19)14(21-16(18)20)9-12-6-5-11-8-10(2)4-7-13(11)17-12/h4-9H,3H2,1-2H3/b14-9-

InChI Key

JJONPUGLJMZRDP-ZROIWOOFSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=NC3=C(C=C2)C=C(C=C3)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=NC3=C(C=C2)C=C(C=C3)C)SC1=S

Origin of Product

United States

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